molecular formula C9H11ClFN B11908759 5-Fluoroindan-2-ylamine hydrochloride

5-Fluoroindan-2-ylamine hydrochloride

Cat. No.: B11908759
M. Wt: 187.64 g/mol
InChI Key: AWBGZGXFTUYXMF-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydro-1H-inden-2-amine hydrochloride is a chemical compound with the molecular formula C9H11ClFN It is a derivative of indane, a bicyclic organic compound, and contains a fluorine atom at the 5-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoroindanone.

    Reduction: The 5-fluoroindanone is then reduced to 5-fluoroindan-2-ol using a reducing agent such as sodium borohydride.

    Amination: The 5-fluoroindan-2-ol is converted to 5-fluoro-2,3-dihydro-1H-inden-2-amine through an amination reaction using ammonia or an amine source.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 5-Fluoro-2,3-dihydro-1H-inden-2-amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,3-dihydro-1H-inden-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further reduce the compound to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-fluoroindanone or 5-fluoroindan-2-aldehyde.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted indane derivatives with different functional groups.

Scientific Research Applications

5-Fluoro-2,3-dihydro-1H-inden-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Fluoro-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: Similar structure but with the amine group at the 1-position.

    5-Fluoroindole: Contains a fluorine atom at the 5-position but lacks the bicyclic structure of indane.

    2-Aminoindan: Lacks the fluorine atom but has a similar indane structure with an amine group.

Uniqueness

5-Fluoro-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to the presence of both the fluorine atom and the amine group in specific positions on the indane structure. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

5-fluoro-2,3-dihydro-1H-inden-2-amine;hydrochloride

InChI

InChI=1S/C9H10FN.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H

InChI Key

AWBGZGXFTUYXMF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC(=C2)F)N.Cl

Origin of Product

United States

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